molecular formula C19H24FN3O2 B2472472 N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide CAS No. 1444590-42-4

N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide

Cat. No.: B2472472
CAS No.: 1444590-42-4
M. Wt: 345.418
InChI Key: AFEFUWZVRNFXRA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a cyclopropyl group, and a fluorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the cyano group, and the coupling of the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-chlorophenyl)oxan-4-yl]amino}acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-methylphenyl)oxan-4-yl]amino}acetamide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[4-(3-fluorophenyl)oxan-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-18(13-21,14-5-6-14)23-17(24)12-22-19(7-9-25-10-8-19)15-3-2-4-16(20)11-15/h2-4,11,14,22H,5-10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEFUWZVRNFXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2(CCOCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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